9-Oxo-10,11-dehydroageraphorone

Vue d'ensemble

Description

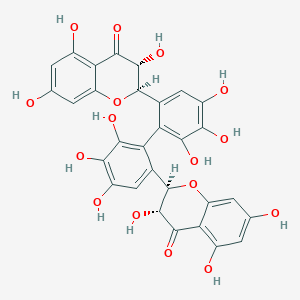

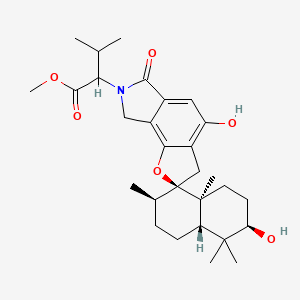

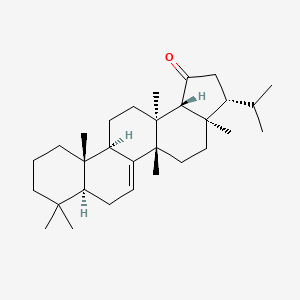

9-Oxo-10,11-dehydroageraphorone, also known as euptox A, is a cadenine sesquiterpene and the main toxin from Eupatorium adenophorum . It has acaricidal activity and induces hepatotoxicity and cholestasis in rats . It also effectively inhibits the proliferation of HeLa cells by arresting the cell cycle transition from S to G2/M phase .

Synthesis Analysis

Euptox A is extracted from Eupatorium adenophorum using ultrasonic-methanol extraction. The crude euptox A is then purified by column chromatography and XAD-2 Macroporous Resin .Molecular Structure Analysis

The molecular formula of 9-Oxo-10,11-dehydroageraphorone is C15H20O2 .Chemical Reactions Analysis

Euptox A has been found to have strong toxicity against P. cuniculi in vitro . It also inhibits the proliferation of HeLa cells .Physical And Chemical Properties Analysis

The molecular weight of 9-Oxo-10,11-dehydroageraphorone is 232.32 .Applications De Recherche Scientifique

Antimicrobial Activity

9-Oxo-10,11-dehydroageraphorone: has demonstrated significant antimicrobial properties . It has been tested against various fungal strains and bacterial strains, showing potent fungitoxicity and bactericidal activity . This compound could be pivotal in developing new antimicrobial agents, especially considering its efficacy against pathogens like Fusarium oxysporum and Ralstonia solanacearum.

Acaricidal Applications

The compound exhibits strong acaricidal activity , effectively combating mites such as Sarcoptes scabiei and Psoroptes cuniculi . This suggests potential use in veterinary medicine and pest control, providing an alternative to traditional acaricides.

Cancer Research

Studies have shown that 9-Oxo-10,11-dehydroageraphorone can induce apoptosis in HeLa cells, a type of cancer cell . This opens up possibilities for its use in cancer treatment research, particularly in understanding the mechanisms of cell death and developing new therapeutic strategies.

Environmental Impact

Research indicates that 9-Oxo-10,11-dehydroageraphorone is biodegradable and leaves negligible toxic residues . This property is crucial for environmental safety and could lead to its use in eco-friendly pest control solutions.

Biotechnology

In biotechnological applications, the compound’s ability to affect cell cycle transition and gene expression levels could be harnessed for various purposes, including the study of gene regulation and cell proliferation .

Industrial Uses

While not directly indicated, the chemical properties and biological activities of 9-Oxo-10,11-dehydroageraphorone suggest potential industrial applications. Its strong biological activity could be utilized in the development of new industrial biocides or as a natural additive in formulations requiring antimicrobial properties .

Mécanisme D'action

Safety and Hazards

When handling 9-Oxo-10,11-dehydroageraphorone, it is advised to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . The container should be stored tightly closed in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials .

Orientations Futures

Propriétés

IUPAC Name |

(4aR,8R,8aS)-3,8-dimethyl-5-propan-2-ylidene-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12H,6-7H2,1-4H3/t9-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQAKTSDUZUBQC-USWWRNFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(=C(C)C)C2C1CC(=O)C(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C(=C(C)C)[C@@H]2[C@H]1CC(=O)C(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91885218 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of 9-Oxo-10,11-dehydroageraphorone and what are its potential biological activities?

A1: 9-Oxo-10,11-dehydroageraphorone (ODA) is a cadinene sesquiterpene primarily found in the invasive plant Eupatorium adenophorum Spreng. Research indicates that ODA possesses various biological activities, including:

- Antibacterial and antifungal properties: ODA has shown potential against certain bacterial and fungal strains. [, ]

- Antiviral activity: Studies demonstrate ODA's ability to inhibit Newcastle disease virus (NDV) in vitro by directly neutralizing the virus and blocking its infectivity. []

- Acaricidal activity: ODA exhibits acaricidal effects against certain mite species. []

Q2: How does 9-Oxo-10,11-dehydroageraphorone contribute to the invasive success of Eupatorium adenophorum?

A2: ODA, along with other cadinene sesquiterpenes, plays a significant role in the defense mechanism of Eupatorium adenophorum. These compounds exhibit potent antifeedant activity against generalist insects like Spodoptera exigua, deterring herbivory and contributing to the plant's invasive success. []

Q3: Does 9-Oxo-10,11-dehydroageraphorone have any toxic effects?

A3: Research has identified ODA as a hepatotoxic compound. In rat models, ODA induced jaundice, hepatocellular necrosis, bile duct dilation, and altered liver enzyme activity, indicating both hepatotoxicity and cholestasis. [] Additionally, in vitro studies showed that organic solvent extracts of Eupatorium adenophorum, rich in sesquiterpenes including ODA, exhibited significant hepatotoxicity in human hepatocyte cell lines. []

Q4: Can 9-Oxo-10,11-dehydroageraphorone be isolated and what are its structural characteristics?

A4: Yes, ODA can be isolated from Eupatorium adenophorum, often from the leaves. Several methods have been employed, including:

- Supercritical fluid extraction: This method has shown efficiency in extracting ODA, achieving higher yields compared to conventional methods. []

- Molecular distillation: This technique effectively enriches ODA content by removing impurities from crude extracts. []

- Industrial preparative chromatography: This method facilitates the isolation of high-purity ODA. []

- Molecular Formula: C15H20O2 [, ]

- Spectroscopic data: Its structure has been elucidated using techniques like IR, 1H and 13C NMR, EIMS, HMBC, and single-crystal X-ray spectroscopy. [, ]

Q5: Is there a way to detoxify 9-Oxo-10,11-dehydroageraphorone from plant material?

A5: Research suggests that a combined column chromatography method using NKA-II macroporous resin followed by polyamide resin can effectively detoxify and separate chlorogenic acid from Eupatorium adenophorum, removing ODA in the process. This approach presents a potential avenue for the safer utilization of the plant. []

Q6: How does the presence of soil biota affect 9-Oxo-10,11-dehydroageraphorone's impact on other plants?

A6: Studies have shown that soil biota can mitigate the allelopathic effects of Eupatorium adenophorum, likely by degrading allelochemicals like ODA. Experiments demonstrated that ODA added to natural soils degraded substantially within 24 hours, while remaining relatively stable in sterilized soils. This degradation was attributed to the activity of soil microorganisms. []

Q7: What research tools are available for studying 9-Oxo-10,11-dehydroageraphorone?

A7: Researchers utilize a range of tools and techniques to study ODA, including:

- Chromatography: HPLC is employed for analyzing ODA content. []

- Spectroscopy: High-resolution MS, 1H-NMR, and 13C-NMR are used for structural identification. []

- Cell culture: Human hepatocyte cell lines (L02 and HepG2) are used to assess in vitro hepatotoxicity. [, ]

- Animal models: Rat models are employed to investigate ODA's hepatotoxic and cholestatic effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic Acid](/img/structure/B1163443.png)

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1163444.png)